Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate
Description
Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate is a synthetic benzofuran derivative featuring a tert-butyl substituent at position 2 of the benzofuran core and a 3,4-dimethoxybenzoyloxy group at position 5. Benzofuran derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The tert-butyl group enhances steric bulk, which may influence binding interactions and metabolic stability, while the 3,4-dimethoxybenzoyloxy group introduces electron-donating effects and hydrogen-bonding capabilities.
Properties
IUPAC Name |
ethyl 2-tert-butyl-5-(3,4-dimethoxybenzoyl)oxy-1-benzofuran-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O7/c1-7-29-23(26)20-16-13-15(9-11-17(16)31-21(20)24(2,3)4)30-22(25)14-8-10-18(27-5)19(12-14)28-6/h8-13H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFZBISOHUKMHDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC(=C(C=C3)OC)OC)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a benzofuran core with various functional groups that contribute to its biological properties. The molecular formula is , and it features a tert-butyl group and a dimethoxybenzoyl moiety.
1. Anticancer Activity
Recent studies have demonstrated that benzofuran derivatives exhibit potent anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
These results indicate that the compound exhibits significant cytotoxicity, particularly against HeLa and A549 cell lines.
2. Antioxidant Activity
The antioxidant potential of the compound was assessed using the DPPH radical scavenging assay. The results showed that it effectively scavenges free radicals, which is crucial for protecting cells from oxidative stress.
Table 2: Antioxidant Activity Comparison
The compound's ability to scavenge DPPH radicals suggests its potential as an antioxidant agent.
3. Antimicrobial Properties
Studies have shown that benzofuran derivatives possess antimicrobial activity. The compound was tested against various bacterial strains and fungi.
Table 3: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Candida albicans | 16 |
These findings indicate that the compound has moderate antibacterial and antifungal activities.
Case Study 1: Anticancer Efficacy in Vivo
A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The mechanism of action was suggested to involve apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Antioxidant Effects in Diabetic Rats
In a model of diabetes-induced oxidative stress, administration of the compound significantly reduced markers of oxidative damage (e.g., malondialdehyde levels) while increasing antioxidant enzyme activities (e.g., superoxide dismutase). This suggests its potential therapeutic role in managing oxidative stress-related complications in diabetes.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that derivatives of benzofuran compounds, including Ethyl 2-(tert-butyl)-5-((3,4-dimethoxybenzoyl)oxy)benzofuran-3-carboxylate, exhibit significant antitumor properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, demonstrating IC50 values comparable to established anticancer agents. This activity is attributed to its ability to interact with specific enzymes involved in cancer metabolism, leading to reduced tumor growth rates .
Mechanisms of Action
The compound's mechanisms of action include:
- Enzyme Modulation : It may influence metabolic pathways by modulating enzyme activity.
- Receptor Interaction : Potential binding to receptors that can alter gene expression patterns.
- Antioxidant Properties : Preliminary studies suggest it may possess antioxidant capabilities, which are crucial in preventing oxidative stress-related diseases .
Biological Research Applications
Neuroprotective Effects
Given its structural characteristics, this compound has been investigated for neuroprotective effects. Compounds with similar structures have shown promise in protecting neural cells from damage and may be beneficial in treating neurodegenerative diseases .
Anti-inflammatory Properties
Similar benzofuran derivatives have been studied for their anti-inflammatory effects. The potential application of this compound in reducing inflammation could lead to new therapeutic approaches for inflammatory diseases .
Material Science Applications
Fluorescent Sensors
The unique chemical structure of this compound allows it to be utilized in developing fluorescent sensors. These sensors can detect various biological molecules and environmental pollutants due to the compound's ability to emit fluorescence upon excitation .
Several studies have explored the biological activity and therapeutic potential of this compound:
- Cytotoxicity Study : A study evaluated the cytotoxic effects on cancer cell lines, demonstrating significant inhibition of cell proliferation.
- Mechanistic Studies : Research focused on the interaction between this compound and enzymes involved in cancer metabolism revealed inhibition of key pathways leading to reduced tumor growth.
- Pharmacokinetics : Initial studies suggested favorable absorption and distribution characteristics for potential therapeutic applications .
Comparison with Similar Compounds
Key Observations:
Substituent Effects at Position 2: The tert-butyl group in the target compound increases steric hindrance compared to the phenyl (C₆H₅) group in ID 2294-1749 and the 4-methoxyphenyl group in ID 5084-0103. This bulkiness may reduce rotational freedom and enhance metabolic stability but could also limit solubility in aqueous environments.
Substituent Effects at Position 5: The 3,4-dimethoxybenzoyloxy group in the target compound and ID 2294-1749 provides electron-donating methoxy groups, which may enhance π-π stacking interactions or binding to aromatic receptors. In contrast, the 2-methylbenzoyloxy group in ID 5084-0103 lacks methoxy substituents, reducing polarity and electronic complexity. The thiophen-2-ylsulfonylamino group in ID 518053-38-8 introduces sulfonamide functionality, which is often associated with enzyme inhibition (e.g., carbonic anhydrase) due to its ability to coordinate metal ions .
Molecular Weight and Lipophilicity :
- The target compound has a lower molecular weight (428.44 g/mol) compared to ID 2294-1749 (446.46 g/mol), primarily due to the tert-butyl group replacing phenyl. This reduction may improve membrane permeability.
- The thiophene-sulfonamide derivative (443.49 g/mol) has intermediate lipophilicity, influenced by the sulfur-containing substituent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
